Benzo(a)pyrene, 3-hydroxy-, sulfate Benzo(a)pyrene, 3-hydroxy-, sulfate
Brand Name: Vulcanchem
CAS No.: 61996-71-2
VCID: VC17962644
InChI: InChI=1S/C20H12O4S/c21-25(22,23)24-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11H,(H,21,22,23)
SMILES:
Molecular Formula: C20H12O4S
Molecular Weight: 348.4 g/mol

Benzo(a)pyrene, 3-hydroxy-, sulfate

CAS No.: 61996-71-2

Cat. No.: VC17962644

Molecular Formula: C20H12O4S

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Benzo(a)pyrene, 3-hydroxy-, sulfate - 61996-71-2

Specification

CAS No. 61996-71-2
Molecular Formula C20H12O4S
Molecular Weight 348.4 g/mol
IUPAC Name benzo[a]pyren-3-yl hydrogen sulfate
Standard InChI InChI=1S/C20H12O4S/c21-25(22,23)24-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11H,(H,21,22,23)
Standard InChI Key UDBRORAOPVVTME-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)OS(=O)(=O)O

Introduction

Chemical Identity and Structural Properties

Benzo(a)pyrene, 3-hydroxy-, sulfate is a sulfated derivative of 3-hydroxybenzo(a)pyrene, itself a hydroxylated metabolite of BaP. Its molecular formula, C₂₀H₁₂O₄S, corresponds to a molecular weight of 348.4 g/mol. The compound’s structure features a sulfate group (-OSO₃H) conjugated to the hydroxylated aromatic ring system of BaP, significantly enhancing its water solubility compared to the parent hydrocarbon . This structural modification alters its interaction with biological macromolecules, reducing direct DNA-binding capacity while potentially facilitating renal excretion .

Metabolic Synthesis and Formation Pathways

Enzymatic Hydroxylation

The biosynthesis of 3-hydroxybenzo(a)pyrene sulfate begins with the cytochrome P450 (CYP)-mediated hydroxylation of BaP at the 3-position. CYP1A1, CYP1B1, and CYP1A2 are primarily responsible for this initial oxidation step, generating 3-hydroxybenzo(a)pyrene . In human melanocytes, this reaction accounts for approximately 21.1% of intracellular BaP metabolism .

Sulfotransferase-Mediated Conjugation

Subsequent sulfation is catalyzed by sulfotransferases (SULTs), particularly SULT1A1 and SULT1E1, which transfer a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl moiety . This conjugation reaction increases the metabolite’s polarity, promoting its elimination via urine or bile . Studies in Nile tilapia (Oreochromis niloticus) revealed that 3-hydroxybenzo(a)pyrene sulfate constitutes up to 74% of biliary BaP metabolites following aqueous exposure .

Biological Significance and Mechanistic Insights

Role in Oxidative Stress Modulation

Exposure to BaP induces a metabolic shift from glycolysis to the pentose phosphate pathway (PPP) in urothelial cells, as evidenced by proteomic and metabolomic analyses . This redirection enhances NADPH production, which supports glutathione regeneration and counteracts oxidative stress . 3-Hydroxybenzo(a)pyrene sulfate may contribute to this adaptive response by modulating cellular redox homeostasis, though its specific role requires further elucidation .

Environmental Fate and Ecotoxicology

Bioaccumulation in Aquatic Organisms

Studies in Nile tilapia revealed dose-dependent accumulation of 3-hydroxybenzo(a)pyrene sulfate in plasma and bile following aqueous BaP exposure . Conjugate levels in bile exceeded free 3-hydroxybenzo(a)pyrene by a factor of 3.2, highlighting the predominance of sulfation in piscine metabolism .

Table 1: Accumulation of 3-Hydroxybenzo(a)pyrene Sulfate in Nile Tilapia

MatrixBaP Exposure (µg/L)Conjugate Concentration (ng/g)
Bile1018.7 ± 2.3
Bile100154.2 ± 12.6
Plasma100.9 ± 0.2
Plasma1007.1 ± 1.4
Data adapted from Rey-Salgueiro et al. (2011)

Analytical Methodologies for Detection

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC coupled with fluorescence detection remains the gold standard for quantifying 3-hydroxybenzo(a)pyrene sulfate in biological matrices. This method achieves a limit of detection (LOD) of 0.16 ng/L for the glucuronide conjugate and 0.06 ng/L for the sulfate .

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Recent advancements in LC-MS/MS enable direct analysis without enzymatic hydrolysis, circumventing artifacts from conjugate degradation . Electrospray ionization in negative mode ([M-H]<sup>−</sup> m/z 347.0 → 267.0) provides specificity for the sulfate conjugate, with intraday precision <8% .

Table 2: Analytical Performance of LC-MS/MS for 3-Hydroxybenzo(a)pyrene Sulfate

ParameterValue
LOD0.06 ng/L
LOQ0.20 ng/L
Linear Range0.01–10 µg/L
Recovery (Urine)92–105%
Matrix Effect−8% to +12%
Data from Wang et al. (2019)

Toxicological Implications and Human Health

Biomarker for BaP Exposure

3-Hydroxybenzo(a)pyrene sulfate serves as a non-invasive biomarker for assessing BaP exposure in humans. Urinary levels correlate with airborne BaP concentrations, exhibiting a mean excretion rate of 0.24 pmol/kg/day in non-smokers . Occupational exposure to PAHs elevates urinary sulfate conjugate concentrations by 3–5 fold, underscoring its utility in industrial hygiene monitoring .

Reproductive and Developmental Toxicity

Animal studies indicate transplacental transfer of 3-hydroxybenzo(a)pyrene sulfate, with detectable levels in fetal plasma following maternal BaP ingestion . In rats, prenatal exposure to 10 mg/kg/day BaP resulted in reduced litter sizes and congenital malformations, though the sulfate conjugate’s direct contribution remains unquantified .

Research Applications and Future Directions

Physiologically Based Pharmacokinetic (PBPK) Modeling

Accelerator mass spectrometry (AMS) studies employing [¹⁴C]-BaP have validated 3-hydroxybenzo(a)pyrene sulfate as a key intermediate in human toxicokinetic models . These models predict a volume of distribution (V<sub>d</sub>) of 1.8 L/kg for the sulfate conjugate, reflecting extensive tissue partitioning .

Environmental Monitoring Strategies

Incorporating 3-hydroxybenzo(a)pyrene sulfate into regulatory frameworks could enhance PAH risk assessments. Its presence in PM<sub>1</sub> aerosols (74–91% of PM<sub>2.5</sub>-bound BaP) necessitates revised air quality guidelines that account for respirable particulate-bound metabolites .

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